molecular formula C21H14F3N3O2S2 B2809569 N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252888-12-2

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2809569
M. Wt: 461.48
InChI Key: KLGHLRLOXGAAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H14F3N3O2S2 and its molecular weight is 461.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Compounds within this category have shown potent anticancer activity, comparable to that of doxorubicin, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Some thieno[3,2-d]pyrimidine analogs have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell proliferation. This dual inhibitory action suggests a promising approach for the development of anticancer and antimicrobial agents, offering a new pathway for drug discovery (Gangjee et al., 2008).

GPR119 Agonism for Type 2 Diabetes Mellitus Treatment

Fused-pyrimidine derivatives, including those with thieno[3,2-d]pyrimidine structures, have been discovered as potent and orally active GPR119 agonists. These compounds, through their agonistic activity, have shown potential in improving glucose tolerance, highlighting their utility in exploring therapeutic options for type 2 diabetes mellitus (Negoro et al., 2012).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S2/c22-13-7-14(23)9-15(8-13)25-18(28)11-31-21-26-17-5-6-30-19(17)20(29)27(21)10-12-3-1-2-4-16(12)24/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHLRLOXGAAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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